(2,3-Difluorophenyl)nonan-1-ol

Description

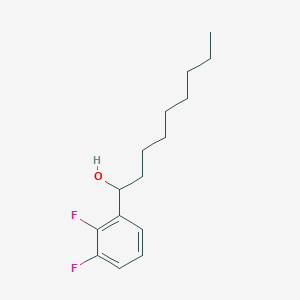

(2,3-Difluorophenyl)nonan-1-ol is a fluorinated aromatic alcohol featuring a nine-carbon aliphatic chain terminated by a hydroxyl group and a 2,3-difluorophenyl substituent. Its structural attributes—including the fluorine atoms at the ortho and meta positions of the benzene ring and the hydrophobic nonanol chain—contribute to its reactivity and role in modulating pharmacokinetic properties in drug candidates .

Properties

Molecular Formula |

C15H22F2O |

|---|---|

Molecular Weight |

256.33 g/mol |

IUPAC Name |

1-(2,3-difluorophenyl)nonan-1-ol |

InChI |

InChI=1S/C15H22F2O/c1-2-3-4-5-6-7-11-14(18)12-9-8-10-13(16)15(12)17/h8-10,14,18H,2-7,11H2,1H3 |

InChI Key |

QYYRLEGRLKARIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C1=C(C(=CC=C1)F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Variations

| Compound Name | Core Structure Modifications | Key Substituents |

|---|---|---|

| (2,3-Difluorophenyl)nonan-1-ol | Nonanol chain + 2,3-difluorophenyl | -OH (C9 terminus), -F (positions 2,3 on benzene) |

| (4aS)-1-[(2,3-Difluorophenyl)methyl]-... [1] | Pyrrolo[1,2-b]pyridazine backbone | Difluoropyrrolidine, trifluoromethyl furan, carboxamide |

| (4aR)-1-[(2,3-Difluorophenyl)methyl]-... [2] | Ethyl-substituted pyrrolidine + dihydrofuran | Ethyl group (C4a), trifluoromethyl furan, carboxamide |

Key Observations :

- Fluorine Positioning : All analogs retain the 2,3-difluorophenyl group, critical for electronic effects (e.g., enhancing electrophilicity) and steric interactions in target binding .

- Backbone Diversity: this compound lacks the heterocyclic scaffolds (e.g., pyrrolo[1,2-b]pyridazine) present in its analogs, which are designed for specific receptor interactions in drug candidates .

- Functional Groups: The hydroxyl group in this compound contrasts with carboxamide and trifluoromethyl groups in analogs, impacting solubility and metabolic stability .

Research Findings and Implications

- Pharmacological Potential: Analogs with pyrrolo[1,2-b]pyridazine cores demonstrate superior inhibitory activity against enzymatic targets (e.g., kinases) compared to this compound, which lacks a bioactive scaffold .

- Thermodynamic Stability: Fluorine atoms in all compounds improve thermal stability, but the elongated nonanol chain in this compound may reduce crystallinity compared to heterocyclic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.